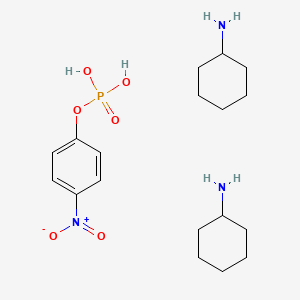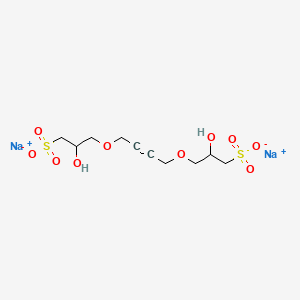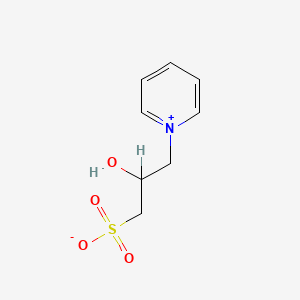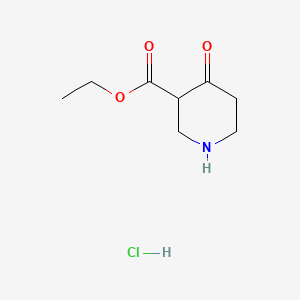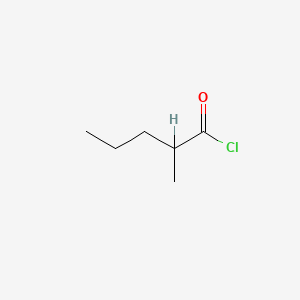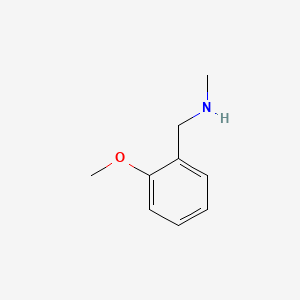
2-Methoxy-N-methylbenzylamine
Übersicht
Beschreibung
2-Methoxy-N-methylbenzylamine is a useful research chemical . It has a molecular formula of C9H13NO and a molecular weight of 151.21 .
Synthesis Analysis
The synthesis of 2-Methoxy-N-methylbenzylamine involves the reaction of methylamine with benzaldehyde to form an imine, which is then alkylated . The product of the reaction is an ammonium salt, which can be deprotonated with NaOH to produce the neutral amine .Molecular Structure Analysis
The molecular structure of 2-Methoxy-N-methylbenzylamine consists of a benzene ring substituted with a methoxy group and a methylbenzylamine group .Chemical Reactions Analysis
The electrochemical oxidation of amines, such as 2-Methoxy-N-methylbenzylamine, provides critical routes for synthesizing and modifying a wide range of chemically useful molecules . The anodic reactivity of these compounds has been extensively researched .Physical And Chemical Properties Analysis
2-Methoxy-N-methylbenzylamine has a density of 1.0±0.1 g/cm3, a boiling point of 210.2±15.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Receptor Interaction Profiles
The research conducted by Rickli et al. (2015) on novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) provides insights into their receptor binding profiles. These compounds interact potently with serotonergic 5-HT2A, 5-HT2B, and 5-HT2C receptors, indicating strong hallucinogenic effects similar to lysergic acid diethylamide (LSD), but with possibly more stimulant properties due to α1 receptor interactions. The study highlights the pharmacological properties of these compounds, suggesting their potential use in research related to serotonin receptors and their effects on the human body (Rickli et al., 2015).
Synthesis and Analytical Characterization
The work by Zuba and Sekuła (2013) reports on the analytical properties of three new hallucinogenic substances identified in blotter papers, namely 25D-NBOMe, 25E-NBOMe, and 25G-NBOMe. These substances are derivatives of the 2C-series of phenethylamine drugs, showcasing the importance of analytical methods in identifying and characterizing novel psychoactive substances. This research is crucial for forensic analysis and understanding the structural properties of such compounds (Zuba & Sekuła, 2013).
Toxicological Profile and Metabolism
A study by Šuláková et al. (2021) on 25CN-NBOMe metabolites in rat urine, human liver microsomes, and C. elegans outlines the major metabolic pathways of NBOMe drugs. It highlights the importance of understanding the metabolism of novel substances for toxicological screening and risk assessment. The research provides insights into the metabolic profile of 25CN-NBOMe, which is essential for forensic and clinical toxicology (Šuláková et al., 2021).
Clinical Toxicity and Public Health Implications
Poklis et al. (2014) detail a case of severe intoxication involving 25B-NBOMe, providing valuable information on the clinical effects of NBOMe drug exposures. This case study emphasizes the need for awareness and diagnostic tools in the medical field to address acute intoxications resulting from recreational use of such compounds. Understanding the clinical toxicity of NBOMe drugs is crucial for emergency medicine and public health safety (Poklis et al., 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(2-methoxyphenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-10-7-8-5-3-4-6-9(8)11-2/h3-6,10H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCQJCOMFAJJCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334912 | |
| Record name | 2-Methoxy-N-methylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-N-methylbenzylamine | |
CAS RN |
6851-80-5 | |
| Record name | 2-Methoxy-N-methylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6851-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-N-methylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

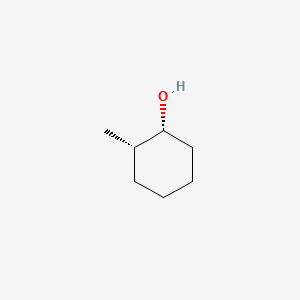
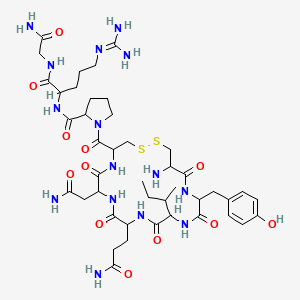
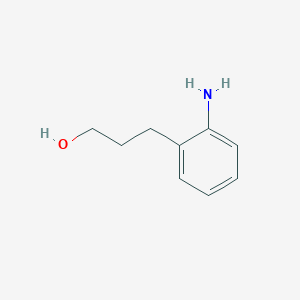
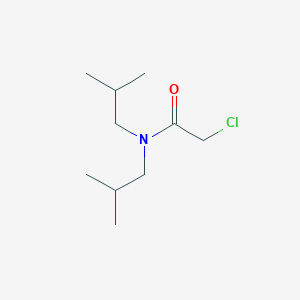
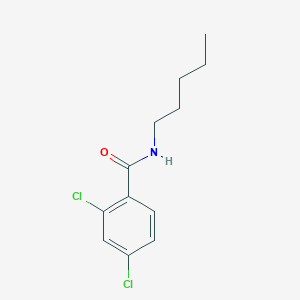


![Butanamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-2-[2-(4-nitrophenyl)diazenyl]-3-oxo-](/img/structure/B1584295.png)

